Hyodeoxycholic acid
Hyodeoxycholic acid
Hyodeoxycholic acid is a member of the class of 5beta-cholanic acids that is (5beta)-cholan-24-oic acid substituted by alpha-hydroxy groups at positions 3 and 6. It has a role as a human metabolite and a mouse metabolite. It is a bile acid, a member of 5beta-cholanic acids, a 6alpha,20xi-murideoxycholic acid and a C24-steroid. It is functionally related to a cholic acid. It is a conjugate acid of a hyodeoxycholate.
Hyodeoxycholic Acid has been used in trials studying the treatment of Hypercholesterolemia.
Hyodeoxycholic Acid has been used in trials studying the treatment of Hypercholesterolemia.
Brand Name:
Vulcanchem
CAS No.:
83-49-8
VCID:
VC21125295
InChI:
InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16?,17?,18?,19?,20?,21?,23-,24-/m1/s1
SMILES:
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Molecular Formula:
C24H40O4
Molecular Weight:
392.6 g/mol
Hyodeoxycholic acid
CAS No.: 83-49-8
Cat. No.: VC21125295
Molecular Formula: C24H40O4
Molecular Weight: 392.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Hyodeoxycholic acid is a member of the class of 5beta-cholanic acids that is (5beta)-cholan-24-oic acid substituted by alpha-hydroxy groups at positions 3 and 6. It has a role as a human metabolite and a mouse metabolite. It is a bile acid, a member of 5beta-cholanic acids, a 6alpha,20xi-murideoxycholic acid and a C24-steroid. It is functionally related to a cholic acid. It is a conjugate acid of a hyodeoxycholate. Hyodeoxycholic Acid has been used in trials studying the treatment of Hypercholesterolemia. |
|---|---|
| CAS No. | 83-49-8 |
| Molecular Formula | C24H40O4 |
| Molecular Weight | 392.6 g/mol |
| IUPAC Name | 4-[(10R,13R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
| Standard InChI | InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16?,17?,18?,19?,20?,21?,23-,24-/m1/s1 |
| Standard InChI Key | DGABKXLVXPYZII-JFSJFAPISA-N |
| Isomeric SMILES | CC(CCC(=O)O)C1CCC2[C@@]1(CCC3C2CC(C4[C@@]3(CCC(C4)O)C)O)C |
| SMILES | CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
| Canonical SMILES | CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
| Appearance | Assay:≥95%A crystalline solid |
| Melting Point | 198.5°C |
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